1-(2-Iodoethyl)-4-nitrobenzene
Overview
Description
This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from starting materials, including the specific reagents and conditions required for the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine molecular structure.Chemical Reactions Analysis
This would include a description of the chemical reactions the compound undergoes, including the products formed and the conditions required for the reaction.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Crystal Packing and Secondary Interactions
Research on derivatives of 1-(2-Iodoethyl)-4-nitrobenzene, such as 1-iodo-3-nitrobenzene, has provided insights into crystal packing formed by planar molecules linked by I...I and NO2...NO2 interactions. This understanding aids in the design of materials with specific structural properties (Merz, 2003).
Nanowire Construction
A study demonstrated the ability of 1-iodo-4-nitrobenzene to construct nanowires on graphite surfaces, highlighting its potential in nanotechnology and material science applications (Jiang et al., 2007).
Electrochemical Reduction Studies
The electrochemical behavior of nitrobenzene derivatives, including 1-iodo-4-nitrobenzene, has been studied for its potential in environmental remediation and synthetic applications. Such research contributes to our understanding of reduction processes and the development of cleaner chemical reactions (Silvester et al., 2006).
Environmental Remediation
Investigations into the reduction of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0) highlight the potential environmental applications of derivatives in treating industrial pollutants (Mantha et al., 2001).
Luminescent Sensing
A zinc-based metal–organic framework study suggested the potential of derivatives for sensing applications, including the detection of nitrobenzene, demonstrating the role of such compounds in the development of sensitive and selective sensors (Xu et al., 2020).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
properties
IUPAC Name |
1-(2-iodoethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFPKKLUIWUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463110 | |
Record name | p-nitrophenylethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethyl)-4-nitrobenzene | |
CAS RN |
20264-96-4 | |
Record name | 1-(2-Iodoethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20264-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-nitrophenylethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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